![molecular formula C12H21NO4 B3084989 Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate CAS No. 114725-08-5](/img/structure/B3084989.png)
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate
Overview
Description
“Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate” is a chemical compound that belongs to the group of alkylating agents . It is a sodium salt and has a strong alkylation activity towards alkanes and alkenes, acting as an efficient nucleophile . It also has the ability to form esters with organic acids .
Synthesis Analysis
The synthesis of “Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate” involves the reaction of sodium carbonate present in the compound with an acid ethyl ester, such as acetic acid or chloroacetate, to give an esterification product .
Molecular Structure Analysis
The molecular formula of “Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate” is C12H21NO4 . Its molecular weight is 243.3 g/mol .
Chemical Reactions Analysis
The sodium carbonate present in “Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate” reacts with an acid ethyl ester, such as acetic acid or chloroacetate, to give an esterification product .
Physical And Chemical Properties Analysis
“Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 243.3 g/mol .
Scientific Research Applications
Alkylating Agent
This compound belongs to the group of alkylating agents . It has a strong alkylation activity towards alkanes and alkenes, acting as an efficient nucleophile . This property makes it useful in various chemical reactions where alkylation is required.
Esterification Reactions
The sodium carbonate present in this compound reacts with an acid ethyl ester, such as acetic acid or chloroacetate, to give an esterification product . This makes it valuable in the synthesis of various esters.
Synthesis of Isonicotinic Acid Derivatives
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate can also be used in the synthesis of isonicotinic acid derivatives . These derivatives are known to be active against some bacteria , making this compound potentially useful in the development of new antibacterial agents.
Research and Development
This compound is used in various research and development processes . Its unique properties make it a valuable tool in the study of chemical reactions and the development of new compounds.
Synthesis of N-Boc Piperazine Derivatives
Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized . This compound can be used as a starting material in the synthesis of these derivatives.
Spectroscopic Studies
This compound has been characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . This makes it useful in the field of spectroscopy for the study of molecular structures and interactions.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-3-16-11(14)9-13-7-5-6-10(8-13)12(15)17-4-2/h10H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUITRPKWUQXCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCC(C1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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